molecular formula C16H18N4O B2561723 1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea CAS No. 1421504-96-2

1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea

Cat. No.: B2561723
CAS No.: 1421504-96-2
M. Wt: 282.347
InChI Key: WGMKRNPEEGMXCS-UHFFFAOYSA-N
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Description

“1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H17N2 . The average mass is 225.308 Da and the monoisotopic mass is 225.138626 Da .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

The density of a similar compound, [3-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-ylethynyl)phenyl]boronic, is 1.2±0.1 g/cm3 . The boiling point is 576.1±56.0 °C at 760 mmHg .

Scientific Research Applications

Novel Synthesis Techniques

Chemical synthesis methods have been developed for compounds with structures similar to "1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea", showcasing the versatility in forming complex molecular architectures. For instance, hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines can be synthesized from simple starting materials, demonstrating the compound's relevance in constructing intricate heterocyclic systems with potential for further functionalization (Katritzky et al., 2000).

Structural and Reactivity Studies

The structural analysis and reactivity of N-allyl derivatives, including those similar to the query compound, have been explored through various spectroscopic and computational methods. These studies provide insights into the molecular configuration and potential reactive sites, facilitating the design of molecules with desired properties (Strzemecka et al., 2003). Additionally, research on the synthesis and glycosidase inhibitory activity of related compounds highlights the potential for discovering new biologically active molecules (Carmona et al., 2003).

Catalytic Applications

Catalysis plays a significant role in the synthesis and transformation of compounds bearing the N-allyl motif. Gold(I)-catalyzed hydroamination, for instance, demonstrates an efficient method for constructing imidazolidin-2-ones from N-allylic,N'-aryl ureas, showcasing the compound's utility in organic synthesis and potential pharmacological applications (Li et al., 2011).

Biological Activity

Research into urea derivatives, including those structurally related to "this compound", has revealed cytokinin-like activity and the ability to enhance adventitious rooting. This indicates the potential for these compounds to serve as synthetic regulators of plant growth and development (Ricci & Bertoletti, 2009).

Antiproliferative Agents

Compounds containing the imidazo[1,2-a]pyrazin-6-yl)urea moiety have been identified as antiproliferative agents targeting p53 in non-small cell lung cancer cell lines. This highlights the potential therapeutic applications of such molecules in cancer treatment (Bazin et al., 2016).

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, “1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea” and similar compounds may have potential applications in drug development.

Properties

IUPAC Name

1-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-2-8-17-16(21)19-13-6-3-5-12(10-13)14-11-18-15-7-4-9-20(14)15/h2-3,5-6,10-11H,1,4,7-9H2,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMKRNPEEGMXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC=CC(=C1)C2=CN=C3N2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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